molecular formula C13H12N4O2S B15228295 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B15228295
M. Wt: 288.33 g/mol
InChI Key: NLHVWCHLELGWOI-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethoxyphenyl group and a thiol group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate hydrazine and pyrimidine derivatives.

    Introduction of the 2,5-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Thiol group incorporation: The thiol group can be introduced via nucleophilic substitution reactions using thiol-containing reagents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The aromatic ring and the thiol group can participate in nucleophilic or electrophilic substitution reactions.

    Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being investigated for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other similar heterocyclic compounds, such as:

    1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine: Similar core structure but with an amine group instead of a thiol group.

    1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-ol: Similar core structure but with a hydroxyl group instead of a thiol group.

    1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-methyl: Similar core structure but with a methyl group instead of a thiol group.

The uniqueness of this compound lies in its thiol group, which imparts distinct reactivity and biological properties compared to its analogs.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4O2S/c1-18-8-3-4-11(19-2)10(5-8)17-12-9(6-16-17)13(20)15-7-14-12/h3-7H,1-2H3,(H,14,15,20)

InChI Key

NLHVWCHLELGWOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=S)N=CN3

Origin of Product

United States

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